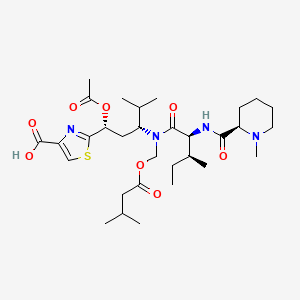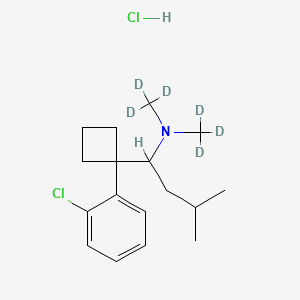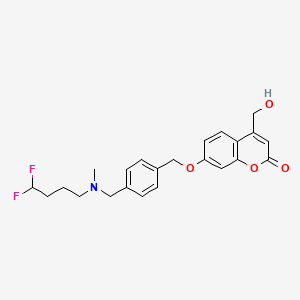
Dual AChE-MAO B-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dual AChE-MAO B-IN-1: is a compound that functions as a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. By inhibiting both AChE and MAO-B, this compound aims to enhance cognitive function and provide neuroprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dual AChE-MAO B-IN-1 typically involves the use of click chemistry, a method known for its efficiency and selectivity. One common approach is the functionalization of pyridoxine derivatives. The reaction conditions often include the use of copper(I) as a catalyst and azide-alkyne cycloaddition to form the desired triazole ring .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Dual AChE-MAO B-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its inhibitory activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its stability and efficacy.
Substitution: Substitution reactions can introduce different functional groups, which may improve the compound’s binding affinity to its targets.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
Chemistry: In chemistry, Dual AChE-MAO B-IN-1 is used as a model compound to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies .
Biology: In biology, this compound is used to investigate the role of AChE and MAO-B in neurodegenerative diseases. It serves as a tool to understand the biochemical pathways involved in these conditions .
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for Alzheimer’s disease and Parkinson’s disease. Its dual inhibitory action aims to enhance cognitive function and provide neuroprotection .
Industry: In the pharmaceutical industry, this compound is of interest for the development of new drugs targeting neurodegenerative diseases. Its dual inhibitory action makes it a promising candidate for further development .
Mechanism of Action
Dual AChE-MAO B-IN-1 exerts its effects by inhibiting both acetylcholinesterase and monoamine oxidase B. Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, thereby enhancing cognitive function .
Monoamine oxidase B is involved in the breakdown of dopamine, a neurotransmitter associated with mood and movement. Inhibition of this enzyme increases dopamine levels, which can improve motor function and mood .
The molecular targets of this compound include the active sites of acetylcholinesterase and monoamine oxidase B. The compound binds to these sites, preventing the enzymes from carrying out their normal functions .
Comparison with Similar Compounds
Donepezil: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor used for Alzheimer’s and Parkinson’s disease.
Selegiline: A monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Uniqueness: Dual AChE-MAO B-IN-1 is unique in that it inhibits both acetylcholinesterase and monoamine oxidase B, whereas the similar compounds listed above typically target only one of these enzymes. This dual inhibitory action provides a broader therapeutic potential, particularly for neurodegenerative diseases that involve multiple pathways .
Properties
Molecular Formula |
C23H25F2NO4 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
7-[[4-[[4,4-difluorobutyl(methyl)amino]methyl]phenyl]methoxy]-4-(hydroxymethyl)chromen-2-one |
InChI |
InChI=1S/C23H25F2NO4/c1-26(10-2-3-22(24)25)13-16-4-6-17(7-5-16)15-29-19-8-9-20-18(14-27)11-23(28)30-21(20)12-19/h4-9,11-12,22,27H,2-3,10,13-15H2,1H3 |
InChI Key |
HUXCCRUQLRWJNF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC(F)F)CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


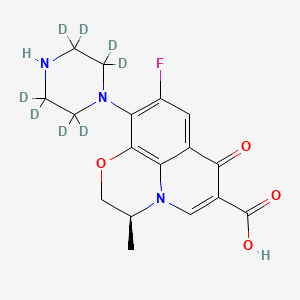
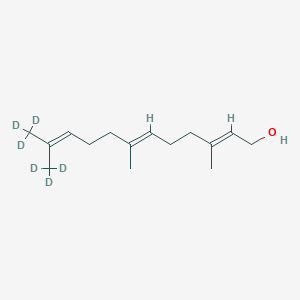
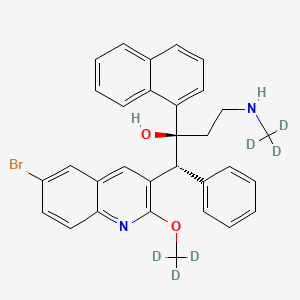
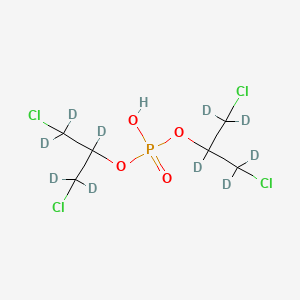
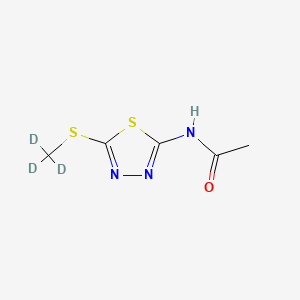
ethanone](/img/structure/B12413527.png)
![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)
![(2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B12413532.png)

![2-[2-[2-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate](/img/structure/B12413556.png)
